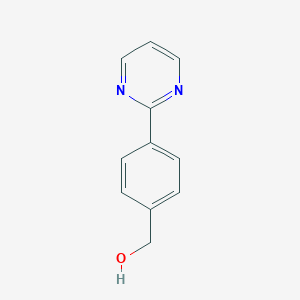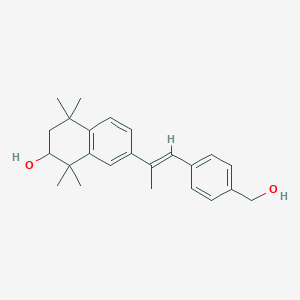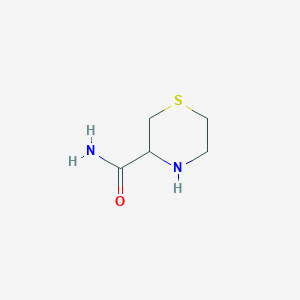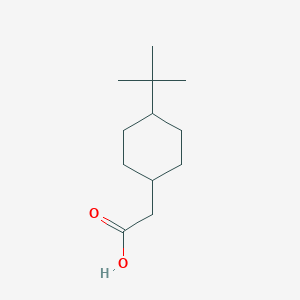
Platinum(2+) bis(2-ethylhexanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum(2+) bis(2-ethylhexanoate) is a chemical compound that is widely used in scientific research. It is a platinum-based compound that has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of platinum(2+) bis(2-ethylhexanoate) is not fully understood. However, it is believed to involve the binding of the platinum atom to DNA, which can lead to DNA damage and cell death. This mechanism is similar to that of other platinum-based compounds used in cancer chemotherapy.
Biochemical and Physiological Effects:
Platinum(2+) bis(2-ethylhexanoate) has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, and it has also been shown to have anti-inflammatory properties. In vivo studies have demonstrated that it can reduce tumor growth in animal models.
実験室実験の利点と制限
One of the main advantages of platinum(2+) bis(2-ethylhexanoate) for lab experiments is its versatility. It can be used in a range of applications, including the synthesis of nanoparticles and other platinum-based compounds. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving platinum(2+) bis(2-ethylhexanoate). One area of interest is the development of new platinum-based compounds for cancer chemotherapy. Additionally, there is potential for the use of platinum nanoparticles in areas such as drug delivery and imaging. Further research is also needed to fully understand the mechanism of action of platinum(2+) bis(2-ethylhexanoate) and other platinum-based compounds.
合成法
The synthesis of platinum(2+) bis(2-ethylhexanoate) involves the reaction of platinum(II) acetate with 2-ethylhexanoic acid in the presence of a solvent such as toluene. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified using standard techniques such as column chromatography.
科学的研究の応用
Platinum(2+) bis(2-ethylhexanoate) has a wide range of scientific research applications. It is commonly used in the synthesis of platinum nanoparticles, which have potential applications in areas such as catalysis, drug delivery, and imaging. Additionally, platinum(2+) bis(2-ethylhexanoate) has been used as a precursor for the synthesis of other platinum-based compounds, including those used in cancer chemotherapy.
特性
CAS番号 |
104285-85-0 |
|---|---|
分子式 |
C16H30O4Pt |
分子量 |
481.5 g/mol |
IUPAC名 |
2-ethylhexanoate;platinum(2+) |
InChI |
InChI=1S/2C8H16O2.Pt/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChIキー |
KBCREWORKOHENU-UHFFFAOYSA-L |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Pt+2] |
正規SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)





![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)


